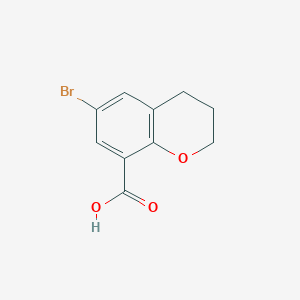
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanamine group is attached to the second carbon of the tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by amination. The process typically requires high-pressure hydrogenation reactors and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form more saturated amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: More saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine: A structural isomer with the amine group attached to the first carbon of the tetrahydronaphthalene ring.
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol: An alcohol derivative with a hydroxyl group instead of an amine group.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with the amine group directly attached to the naphthalene ring.
Uniqueness: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8,13H2,1H3 |
InChI-Schlüssel |
SNGPFEAJYGCEMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC2=CC=CC=C2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459207.png)

![tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)
![Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride](/img/structure/B13459214.png)

![2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13459228.png)

![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)



![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)


